2-Ethoxy-1,3-difluoro-4-nitrobenzene

Description

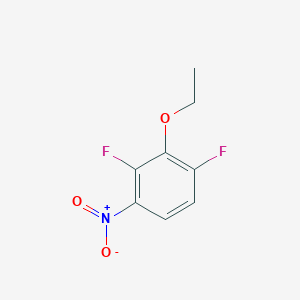

2-Ethoxy-1,3-difluoro-4-nitrobenzene is an organic compound with the molecular formula C8H7F2NO3 It is a derivative of nitrobenzene, where the benzene ring is substituted with ethoxy, difluoro, and nitro groups

Properties

IUPAC Name |

2-ethoxy-1,3-difluoro-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c1-2-14-8-5(9)3-4-6(7(8)10)11(12)13/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKGLBMIZCMSKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-1,3-difluoro-4-nitrobenzene typically involves the nitration of 2-ethoxy-1,3-difluorobenzene. The reaction is carried out under controlled conditions using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be used to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1,3-difluoro-4-nitrobenzene can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution. under specific conditions, substitution reactions can occur.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions, such as using a strong base or nucleophile.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in a polar aprotic solvent.

Major Products

Reduction: 2-Ethoxy-1,3-difluoro-4-aminobenzene.

Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-ethoxy-1,3-difluoro-4-methoxybenzene when using sodium methoxide.

Scientific Research Applications

2-Ethoxy-1,3-difluoro-4-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of compounds with therapeutic potential.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-1,3-difluoro-4-nitrobenzene depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets. The difluoro and ethoxy groups influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

3,4-Difluoronitrobenzene: Similar structure but lacks the ethoxy group.

2,4-Difluoronitrobenzene: Similar structure but with different positions of the fluorine atoms.

2-Ethoxy-4-nitrobenzene: Lacks the fluorine atoms.

Uniqueness

2-Ethoxy-1,3-difluoro-4-nitrobenzene is unique due to the combination of ethoxy, difluoro, and nitro groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and research.

Biological Activity

2-Ethoxy-1,3-difluoro-4-nitrobenzene is an organic compound with significant potential in biological applications due to its unique chemical structure. Its molecular formula is C8H7F2NO3, and it features an ethoxy group, two fluorine atoms, and a nitro group attached to a benzene ring. This combination of substituents influences its reactivity and biological activity, making it a subject of interest in pharmacological research.

The compound can undergo various chemical transformations, notably:

- Electrophilic Aromatic Substitution : The nitro group acts as a strong electron-withdrawing group, affecting the reactivity of the benzene ring.

- Reduction : The nitro group can be reduced to an amino group, which may enhance biological interactions.

- Nucleophilic Substitution : The fluorine atoms can be replaced under specific conditions, allowing for the synthesis of derivatives with potentially different biological activities.

The biological activity of this compound is largely attributed to its chemical reactivity. The nitro group can be reduced to form an amino group that interacts with various biological targets. The presence of fluorine atoms and the ethoxy group modulate the compound's electronic properties and steric factors, influencing its interaction with enzymes and receptors.

Biological Activity

Research has indicated that this compound exhibits:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various bacterial strains.

- Anticancer Activity : Some investigations have explored its efficacy in inhibiting cancer cell proliferation.

Case Studies

-

Antimicrobial Activity :

- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) that suggests moderate antibacterial properties.

-

Anticancer Potential :

- In vitro assays demonstrated that derivatives of this compound could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction.

Data Table: Biological Activity Overview

Research Applications

This compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for further modifications that can enhance biological activity or selectivity towards specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.